molecular formula C11H8N6O6 B14141019 3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine CAS No. 444144-10-9

3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine

Cat. No.: B14141019
CAS No.: 444144-10-9
M. Wt: 320.22 g/mol
InChI Key: GZHDNEBDIHCKSY-UHFFFAOYSA-N
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Description

3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine is a complex organic compound with the molecular formula C11H8N6O6 It is characterized by the presence of nitro groups and a hydrazinyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-dinitropyridine with 4-nitrophenylhydrazine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and hydrazination processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine is unique due to the combination of nitro groups and a hydrazinyl group attached to a pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

CAS No.

444144-10-9

Molecular Formula

C11H8N6O6

Molecular Weight

320.22 g/mol

IUPAC Name

1-(3,5-dinitropyridin-2-yl)-2-(4-nitrophenyl)hydrazine

InChI

InChI=1S/C11H8N6O6/c18-15(19)8-3-1-7(2-4-8)13-14-11-10(17(22)23)5-9(6-12-11)16(20)21/h1-6,13H,(H,12,14)

InChI Key

GZHDNEBDIHCKSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NNC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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